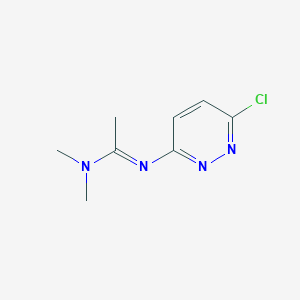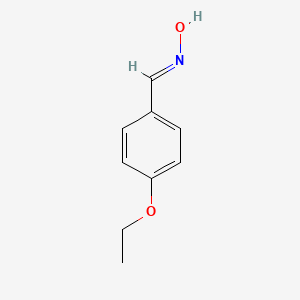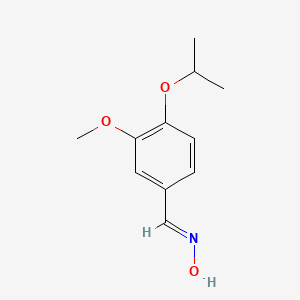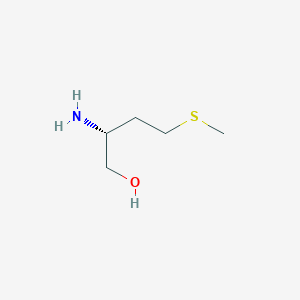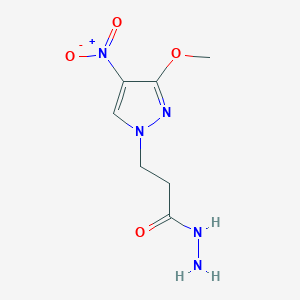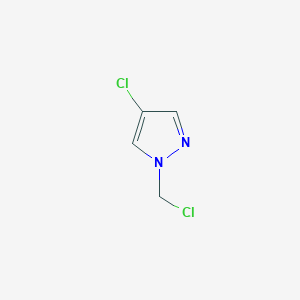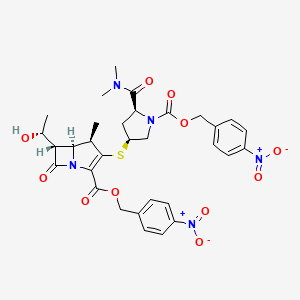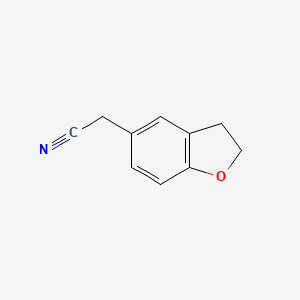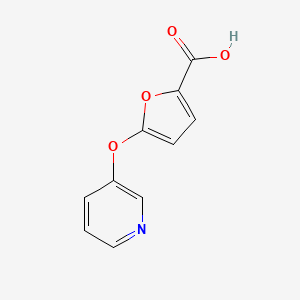
5-(3-Pyridinyloxy)-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Pyridinyloxy)-2-furoic acid” is a complex organic molecule that contains a pyridine ring and a furan ring, both of which are common structures in many organic compounds . The pyridine ring is attached to the furan ring via an ether linkage (the “O” in “Pyridinyloxy”), and the furan ring has a carboxylic acid group attached to it .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to be planar due to the presence of the aromatic pyridine and furan rings. The ether linkage provides some flexibility, allowing the molecule to adopt different conformations .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be expected to be similar to that of other pyridine and furan derivatives. The pyridine ring is electron-deficient and can act as a base, while the furan ring is electron-rich and can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other pyridine and furan derivatives. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of the functional groups .Aplicaciones Científicas De Investigación
Analysis in Honey Products :
- 5-(3-Pyridinyloxy)-2-furoic acid, along with other furanic compounds like 5-hydroxymethyl-2-furaldehyde, is used in analytical methods for determining these substances in honey. A direct RP-HPLC method has been developed for this purpose, which is important for assessing honey quality and its degradation products (Spano et al., 2009).
Catalytic Synthesis in Biomass Utilization :
- This compound plays a role in the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid. This process is significant in transforming biomass-derived materials into valuable industrial products, offering a renewable alternative to traditional petrochemical-based materials (Zhang et al., 2017).
Biocatalytic Production for Bio-based Polymers :
- In the field of biocatalysis, this compound is relevant for the production of 2,5-furandicarboxylic acid. This acid is a sustainable substitute for petroleum-derived terephthalic acid, used in the production of bio-based polymers like poly(ethylene 2,5-furandicarboxylate). The biocatalytic approach is advantageous due to its mild reaction conditions and environmental friendliness (Yuan et al., 2019).
Degradation Studies in Food Chemistry :
- Research on the degradation of ascorbic acid in aqueous solutions has identified this compound as one of the main degradation products. This is crucial for understanding the stability and degradation pathways of ascorbic acid in different pH environments, which has applications in food chemistry and preservation (Yuan & Chen, 1998).
Biosynthesis with Microbial Strains :
- Studies on the biosynthesis of furanic compounds have utilized this compound. Recombinant Escherichia coli strains have been developed for the selective oxidation of biomass-derived furans into furan-based carboxylic acids, highlighting its potential in industrial applications (Wang et al., 2020).
Photocatalytic Applications :
- In photocatalysis, this compound is involved in the synthesis of other compounds using solar light as an energy source. This has implications for sustainable chemistry and the utilization of renewable energy sources in chemical synthesis (Burguete et al., 2010).
Direcciones Futuras
The study of “5-(3-Pyridinyloxy)-2-furoic acid” and similar compounds could be a fruitful area of research, given the wide range of biological activities exhibited by pyridine and furan derivatives . Further studies could focus on the synthesis of this compound and its derivatives, as well as their potential applications in medicine or other fields.
Mecanismo De Acción
Target of Action
It is known that pyrimidine and its fused derivatives, which include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have been studied for their diverse biological potential . These compounds often target protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Similar compounds, such as pyrimidine derivatives, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit protein kinases, which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Similar compounds, such as pyrimidine derivatives, have shown promising anticancer activity .
Propiedades
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMSWYWSCYFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427622 |
Source


|
| Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-39-3 |
Source


|
| Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
